Ethyl 1-Boc-2-(di-Boc-amino)-1H-pyrrole-3-carboxylate

CAS No.:

Cat. No.: VC18399509

Molecular Formula: C22H34N2O8

Molecular Weight: 454.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C22H34N2O8 |

|---|---|

| Molecular Weight | 454.5 g/mol |

| IUPAC Name | 1-O-tert-butyl 3-O-ethyl 2-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]pyrrole-1,3-dicarboxylate |

| Standard InChI | InChI=1S/C22H34N2O8/c1-11-29-16(25)14-12-13-23(17(26)30-20(2,3)4)15(14)24(18(27)31-21(5,6)7)19(28)32-22(8,9)10/h12-13H,11H2,1-10H3 |

| Standard InChI Key | QHHLYATUKSSPAE-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C1=C(N(C=C1)C(=O)OC(C)(C)C)N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

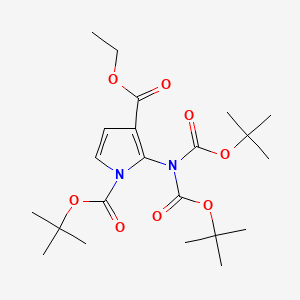

Ethyl 1-Boc-2-(di-Boc-amino)-1H-pyrrole-3-carboxylate features a pyrrole ring substituted at positions 1, 2, and 3. The Boc groups () protect the amine functionalities at positions 1 and 2, while an ethyl ester occupies position 3. This arrangement ensures stability during synthetic workflows, particularly in peptide coupling and heterocyclic chemistry.

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 454.5 g/mol |

| IUPAC Name | 1-O-tert-butyl 3-O-ethyl 2-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]pyrrole-1,3-dicarboxylate |

| Canonical SMILES | |

| InChI Key | QHHLYATUKSSPAE-UHFFFAOYSA-N |

The Boc groups introduce steric bulk, which influences reactivity and solubility. Spectroscopic data (e.g., -NMR, -NMR) would typically show distinct peaks for the tert-butyl groups (~1.3 ppm), ethyl ester protons (~4.2 ppm and ~1.3 ppm), and pyrrole aromatic protons (~6–7 ppm).

Synthesis and Reaction Pathways

Stepwise Synthesis

The synthesis involves three primary stages: (1) pyrrole ring formation, (2) sequential Boc protection, and (3) esterification. A representative pathway is outlined below:

Table 2: Synthetic Steps and Conditions

| Step | Reaction Component | Conditions | Purpose |

|---|---|---|---|

| 1 | Pyrrole ring formation | Cyclization of aminopropionate derivatives | Construct pyrrole core |

| 2 | Boc protection (N1 and N2) | Di-tert-butyl dicarbonate (Boc₂O), base | Protect amine groups |

| 3 | Esterification (C3) | Ethyl chloroformate, DMAP | Introduce ethyl ester moiety |

For instance, the pyrrole core may originate from ethyl 3-amino-3-iminopropionate, which undergoes cyclization with chloroacetaldehyde under inert conditions . Subsequent Boc protection employs Boc₂O in the presence of a base like triethylamine, while esterification utilizes ethyl chloroformate.

Reaction Mechanisms

The Boc protection proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl of Boc₂O. Esterification follows a similar mechanism, with the carboxylate anion reacting with ethyl chloroformate. Deprotection, critical for further functionalization, occurs under acidic conditions (e.g., HCl in dioxane), regenerating free amines.

Applications in Medicinal Chemistry

Role in Drug Discovery

Pyrrole derivatives are prized for their bioactivity. Ethyl 1-Boc-2-(di-Boc-amino)-1H-pyrrole-3-carboxylate serves as a precursor to molecules with anti-inflammatory, antiradical, and antihypoxic properties. For example, pyrrole-2-carboxamides derived from similar scaffolds exhibit potent anti-tuberculosis activity, with MIC values as low as 0.03 µg/mL against Mycobacterium tuberculosis.

Case Study: Anti-Tuberculosis Agents

A 2024 study highlighted pyrrole-2-carboxamides’ efficacy against drug-resistant TB strains. While direct data on the titular compound is limited, its structural similarity suggests potential utility in modular synthesis. Deprotection of the Boc groups enables conjugation with pharmacophores, enhancing target specificity.

Research Gaps and Future Directions

Despite its promise, Ethyl 1-Boc-2-(di-Boc-amino)-1H-pyrrole-3-carboxylate remains understudied. Key areas for investigation include:

-

Kinetic Studies: Optimizing Boc deprotection rates under varying conditions.

-

Biological Screening: Evaluating its derivatives against cancer, microbial pathogens, and inflammatory targets.

-

Process Chemistry: Developing continuous-flow synthesis to improve yield and scalability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume